molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2536430
CAS No.: 955257-88-2
M. Wt: 383.404
InChI Key: KJRFGODSDUSIED-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative characterized by a central pyrrolidin-5-one scaffold substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 2-methoxyphenylurea moiety. Urea derivatives are widely explored for their diverse biological activities, including enzyme inhibition and receptor antagonism .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRFGODSDUSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through a multi-step organic synthesis process. The process typically involves:

  • Formation of the Pyrrolidinone Core: : This step may involve the cyclization of an appropriate precursor.

  • Attachment of the Benzo[d][1,3]dioxolyl Group: : This is achieved through nucleophilic substitution or coupling reactions.

  • Introduction of the Urea Moiety: : The urea linkage can be introduced by reacting isocyanates with amines under mild conditions.

Industrial Production Methods

Industrial-scale production of this compound would require optimization of these synthetic routes for scalability, ensuring cost-effectiveness, and reproducibility. The use of continuous flow reactors and automated synthesis equipment could be explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions including:

  • Oxidation: : Using oxidizing agents like peroxides or permanganates.

  • Reduction: : Typically with hydride donors like lithium aluminium hydride.

  • Substitution: : Through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions
  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.

Major Products

The products formed from these reactions often include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs with diverse properties.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in organic synthesis, offering a versatile scaffold for the synthesis of various derivatives with potential utility in pharmaceuticals.

Biology

In biological research, it is investigated for its potential bioactivity, including enzyme inhibition, receptor modulation, and other therapeutic effects.

Medicine

Its structural complexity makes it a candidate for drug development, particularly in targeting complex diseases through multi-functional mechanisms.

Industry

In industrial applications, it is explored for its potential in creating advanced materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea exerts its effects involves:

  • Enzyme Inhibition: : By mimicking natural substrates or binding to active sites.

  • Receptor Modulation: : Through interaction with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Data (Yield, Purity)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea 2-chlorophenyl C₁₉H₁₈ClN₃O₄ 387.8 Smiles: O=C(NCC1CC(=O)N(c2ccc3c(c2)OCO3)C1)Nc1ccccc1Cl
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea 4-methoxyphenyl C₂₀H₂₁N₃O₅ 383.4 Purity/quantity: Not reported
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea 3,5-dimethoxyphenyl C₂₁H₂₃N₃O₆ 413.4 Molecular formula confirmed; no physicochemical data

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2-chloro substituent (electron-withdrawing) may enhance metabolic stability compared to methoxy groups (electron-donating), as seen in other urea-based therapeutics .
  • Steric effects : The 3,5-dimethoxyphenyl analog’s higher molecular weight (413.4 vs. 383.4 for 4-methoxy) could influence solubility and membrane permeability .

Core Heterocycle Modifications

Table 2: Comparison with Heteroaroylurea Derivatives

Compound Name Core Structure Molecular Weight Synthesis Yield Pharmacological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea Benzoylated urea 317 (M-H)⁻ 44% Antagonist activity reported
Compound 11 (Oxadiazolyl-pyrrolidinyl urea) 1,2,4-Oxadiazole-pyrrolidine 386.2091 [M+H]⁺ 91% High yield; structural flexibility

Key Observations :

  • Synthetic efficiency : The oxadiazole-pyrrolidine derivative (91% yield) demonstrates superior synthetic accessibility compared to the 3-chlorobenzoyl analog (44% yield), likely due to stabilized intermediates .

Structural and Spectroscopic Insights

  • NMR trends : The ¹H NMR of 3-chlorobenzoylurea (δ 10.56 and 11.08 for urea NH protons) aligns with typical urea derivatives, indicating hydrogen-bonding capacity . Similar shifts are expected for the target compound.

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: 342.35 g/mol
  • CAS Registry Number: 23512-46-1

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to benzo[d][1,3]dioxole structures. For instance, a related compound was tested for cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) using the SRB assay. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM, which were notably lower than those of standard chemotherapeutics like doxorubicin .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The mechanisms underlying the anticancer effects of compounds similar to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea involve several pathways:

  • EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction: Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
  • Cell Cycle Arrest: Flow cytometry analysis indicated that these compounds could disrupt the cell cycle progression of cancer cells, leading to growth inhibition.

Case Studies and Research Findings

One notable study synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their biological activities. The results showed promising anticancer activity with minimal toxicity towards normal cells, indicating a selective action against cancerous tissues .

Additionally, molecular docking studies suggested that these compounds could effectively bind to target proteins involved in tumor growth and proliferation, further supporting their potential as therapeutic agents .

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